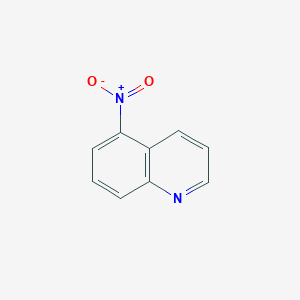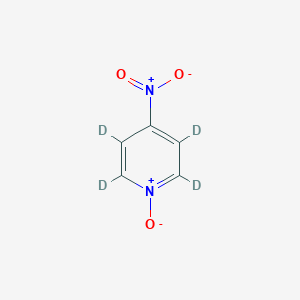
3-Piperidinemethanol
Vue d'ensemble
Description
3-Piperidinemethanol is a compound that is of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and as an intermediate in various chemical reactions. The papers provided discuss different synthetic routes and applications of piperidinemethanol derivatives, highlighting their significance in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of 3-piperidinemethanol derivatives has been approached through various methods. One paper describes diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone, emphasizing the control of stereochemistry at the C3-C4 position . Another study presents a stereoselective synthesis of 2,6-disubstituted 3-piperidinols, which was applied to the synthesis of (+)-julifloridine . Additionally, the synthesis of α,α-diphenyl-4-piperidinemethanol, a key intermediate of Fexofenadine, was achieved with an overall yield of 80.85% .
Molecular Structure Analysis
The molecular structure of 3-piperidinemethanol derivatives is crucial for their biological activity and chemical reactivity. The stereochemistry of these compounds is particularly important, as it can significantly influence their pharmacological properties. The papers discuss various stereoisomers of piperidinemethanol, such as the (3R*,4R*)- and (3R*,4S*)-forms, and their synthesis routes . The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR and IR .
Chemical Reactions Analysis
3-Piperidinemethanol and its derivatives participate in a variety of chemical reactions. The papers describe the use of these compounds in nucleophilic substitution reactions , stereocontrolled nucleophilic additions , and ring expansion reactions . These reactions are often diastereoselective or enantioselective, leading to products with specific stereochemistry, which is essential for their intended applications.
Physical and Chemical Properties Analysis
While the papers provided do not delve deeply into the physical and chemical properties of 3-piperidinemethanol, such properties are typically characterized by melting points, boiling points, solubility, and stability. These properties are influenced by the molecular structure and substituents on the piperidine ring. The physical and chemical properties are important for the practical handling of these compounds and their storage conditions.
Applications De Recherche Scientifique
Volumetric Properties in Aqueous Solutions
Research on 3-piperidinemethanol includes studies on its volumetric properties in aqueous solutions. Kul et al. (2013) conducted a comparative study of the volumetric properties of various pyridine and piperidine derivatives, including 3-piperidinemethanol, in water. They examined the density, excess volumes of mixing, and thermal expansion coefficients of these solutions (Kul et al., 2013).
Stereoselective Transformations
Wu et al. (2000) explored the stereoselective transformation of 2H-1,4-Oxazin-2-ones into various analogues of 5-hydroxy-2-piperidinemethanol. This work highlights the potential use of 3-piperidinemethanol derivatives in synthesizing substance P antagonists (Wu et al., 2000).
Cytotoxic and Spectroscopic Properties
Wang et al. (2016) synthesized novel naphthalimide derivatives incorporating piperidine moieties, such as 4-piperidinemethanol. They evaluated these compounds for cytotoxic activity, spectroscopic property, and DNA binding behaviors, suggesting potential applications in cancer therapeutics and cell imaging (Wang et al., 2016).
CO2 Absorption
Conway et al. (2014) investigated the application of 3-piperidinemethanol in carbon dioxide absorption processes. Their research focused on its use as a capture solvent, examining the kinetic and equilibrium reactions of CO2 with 3-piperidinemethanol in aqueous solutions (Conway et al., 2014).
Enthalpies of Formation
Silva and Cabral (2006) measured the standard molar enthalpies of formation of 3-piperidinemethanol in various states, providing essential data for its thermodynamic characterization (Silva & Cabral, 2006).
Heat of Absorption and Specific Heat
Abdulkadir et al. (2014) studied the thermodynamic properties of 3-piperidinemethanol and its blends with monoethanolamine, focusing on the heat of absorption and specific heat in CO2 capture applications (Abdulkadir et al., 2014).
Synthesis and Bioactivity Studies
Unluer et al. (2016) investigated the synthesis of Mannich bases with piperidine moiety, including 3-piperidine-4-yl-1-propanone hydrochlorides. They evaluated these compounds for cytotoxicity and carbonic anhydrase inhibitory activities, offering insights into potential therapeutic applications (Unluer et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
piperidin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871091 | |
| Record name | 3-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinemethanol | |
CAS RN |
4606-65-9 | |
| Record name | 3-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidin-3-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















